molecular formula C8H15N B1331481 9-Azabicyclo[3.3.1]nonane CAS No. 280-97-7

9-Azabicyclo[3.3.1]nonane

Cat. No. B1331481
CAS RN: 280-97-7
M. Wt: 125.21 g/mol
InChI Key: ATPGYYPVVKZFGR-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane (ABCN) derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex organic synthesis. These compounds are characterized by a bicyclic structure containing a nitrogen atom, which can impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of ABCN derivatives has been explored through various methods. One approach involves the double intramolecular hetero-Michael addition (DIHMA) to form a 2,9-dioxabicyclo[3.3.1]nonane system, which is a core structure in azaspiracid natural products . Another method utilizes intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones to produce polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes . Additionally, a multicomponent cascade reaction has been developed to synthesize functionalized ABCN derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals . An efficient synthesis route starting from pyroglutamic acid has also been reported for the preparation of constrained peptidomimetic azabicycloalkane amino acids .

Molecular Structure Analysis

The molecular structure and stereochemistry of ABCN derivatives have been determined using techniques such as NMR and X-ray crystallography. For instance, the conformation of 9-methyl-3-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives was elucidated, revealing the sensitivity of the dopamine transporter to structural modifications of these compounds . The absolute configuration of enantiomerically pure derivatives has been determined through circular dichroism spectra and theoretical calculations .

Chemical Reactions Analysis

ABCN derivatives have been synthesized to study their potential in various chemical reactions. For example, the antiarrhythmic properties of 3-selena-7-azabicyclo[3.3.1]nonanes were investigated, showing promising results in comparison to lidocaine . Additionally, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) was synthesized as a highly active organocatalyst for the oxidation of alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of ABCN derivatives are influenced by their bicyclic structure and the presence of nitrogen. The synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol showed that these compounds adopt a chair-chair conformation with equatorial N-substituents, indicating stereoelectronic effects that could affect their reactivity . The versatility of these compounds is further demonstrated by their use in generating molecular complexity, such as in the synthesis of a tripeptide .

Scientific Research Applications

Catalytic Applications

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been developed as a highly active organocatalyst for oxidation of alcohols to their corresponding carbonyl compounds. This application is significant due to ABNO's more active nature compared to TEMPO, a widely used catalyst (Shibuya et al., 2009).

Synthesis of Derivatives

A novel protocol has been developed for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives. This protocol is particularly useful for combinatorial and parallel syntheses of natural-like products in a one-pot reaction (Duan et al., 2021).

Antibacterial Applications

Some derivatives of 9-azabicyclo[3.3.1]nonane have shown promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. This highlights its potential in developing new antibacterial agents (Balaji et al., 2015).

Stereochemistry and Synthesis Techniques

Enantioselective synthesis involving 9-azabicyclo[3.3.1]nonane has been explored, providing routes to generate molecules with multiple adjacent stereocenters. This research contributes significantly to the field of asymmetric synthesis and molecular complexity (Garrido et al., 2013).

Applications in Peptidomimetic Synthesis

Azabicyclo[3.3.1]nonane amino acids have been synthesized as rigid dipeptide mimetics, useful for structure-activity studies in peptide-based drug discovery. Such research has implications for developing novel pharmaceutical compounds (Mandal et al., 2005).

Safety And Hazards

Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound .

properties

IUPAC Name

9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGYYPVVKZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301641
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[3.3.1]nonane

CAS RN

280-97-7
Record name 9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
726
Citations
M Shibuya, M Tomizawa, Y Sasano… - The Journal of Organic …, 2009 - ACS Publications
A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO, 3), an unhindered, stable class of nitroxyl radical, has been developed. ABNO exhibits a highly active …
Number of citations: 134 pubs.acs.org
JR Wiseman, HO Krabbenhoft - The Journal of Organic Chemistry, 1975 - ACS Publications
Carbon-13 NMR spectroscopy is demonstrated tobe a powerful tool in conformational analysis andstereochemical assignment of 9-azabicyclo [3.3. 1] nonanes. Endo alcohol 2 is shown …
Number of citations: 48 pubs.acs.org
SF Nelsen, WC Hollinsed, CR Kessel… - Journal of the …, 1978 - ACS Publications
X-ray crystal structures of 9, 9'-bis-9-azabicyclo [3.3. 1 jnonane (1) and its radical cation hexafluorophosphate salt (1+-PF6_) are reported. Crystals of 1 are triclinic PI with a= 6.877 (2) Á, …
Number of citations: 81 pubs.acs.org
YG Duan, XM Hu, XL Cao, KH Lv, SJ Yan - Organic Letters, 2021 - ACS Publications
A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) …
Number of citations: 21 pubs.acs.org
SF Nelsen, GR Weisman, EL Clennan… - Journal of the …, 1976 - ACS Publications
Thel3C NMR spectra for 9-methyl-9-azabicyclo [3.3. 1] nonane (1) and 2-methyl-2-azaadamantane (2) were studied at lowtemperature. Comparison with the related hydrocarbons (N …
Number of citations: 26 pubs.acs.org
HO KRABBENHOFT - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
SF Nelsen, CR Kessel, DJ Brien… - The Journal of Organic …, 1980 - ACS Publications
The PE spectrum of 9-(9-azabicyclo [3.3. 1] nonyl)-9-borabicyclo [3.3. 1] nonane (5) shows two low-energy ionizations which differ by only 0.53 eV (IPV 8.31, 8.84 eV). Cyclic …
Number of citations: 18 pubs.acs.org
Z Chen, S Izenwasser, JL Katz, N Zhu… - Journal of medicinal …, 1996 - ACS Publications
A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as cocaine-binding site ligands at the dopamine transporter (DAT). …
Number of citations: 38 pubs.acs.org
SF Nelsen, CR Kessel - Journal of the American Chemical Society, 1977 - ACS Publications
1+. 12+ adjacent positive charges, would be expected to deprotonate or react with nucleophiles very rapidly, so it is not surprising that the dication lifetime is short, making the second …
Number of citations: 34 pubs.acs.org
V Bieliunas, D Rackauskaite, E Orentas… - The Journal of Organic …, 2013 - ACS Publications
The synthesis of the enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione (4b), a potentially useful chiral building block, from N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,…
Number of citations: 13 pubs.acs.org

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